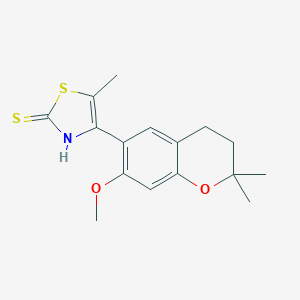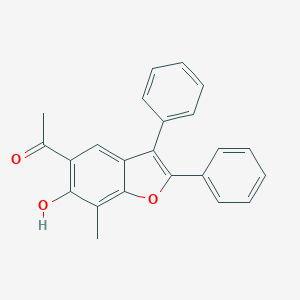
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide, also known as Mephenesin, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound is also thought to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been found to improve cognitive function in animal studies. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide in lab experiments is its low toxicity profile. This makes it a safer option compared to other compounds that may have harmful side effects. However, this compound has limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of research is the development of new synthesis methods for this compound that may improve its solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Conclusion:
This compound is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects and has been studied for its potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in lab experiments, the low toxicity profile of this compound makes it a promising candidate for further research.
Méthodes De Synthèse
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide can be synthesized through the reaction of 4-methoxybenzoic acid, 4-methoxyaniline, and thiophene-2-sulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 189-191°C.
Applications De Recherche Scientifique
N-(4-methoxybenzoyl)-N-(4-methoxyphenyl)-2-thiophenesulfonamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C19H17NO5S2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
4-methoxy-N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H17NO5S2/c1-24-16-9-5-14(6-10-16)19(21)20(15-7-11-17(25-2)12-8-15)27(22,23)18-4-3-13-26-18/h3-13H,1-2H3 |
Clé InChI |
DWRSNQWISRGPGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)
![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)
